molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1302803
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Patent
US04278677

Procedure details

50 ml of aqueous N phosphoric acid and 39.3 g of the hydrochloride of 4-piperidone monohydrate were added under a nitrogen atmosphere to a stirred solution of 10 g of indole in 200 ml of acetic acid heated to 95°-100° C. and the mixture was held at 100° C. for one hour and was then cooled. The mixture was poured into 350 ml of concentrated ammonium hydroxide containing ice and the mixture was extracted with ethyl acetate. The organic extract was washed with water, with aqueous sodium chloride solution and was dried over magnesium sulfate and evaporated to dryness to obtain 14.7 g of raw product. The latter was empasted with 75 ml of methanol under nitrogen and the mixture was vacuum filtered. The recovered product was rinsed with methanol and ether to obtain 1.42 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 185°-186° C. The mother liquors were evaporated and the residue was chromatographed over silica gel. Elution with a 6-3-1 chloroform-methanol-triethylamine mixture yielded 4.55 g of product with a Rf=0.15 and the latter was empasted with ether to obtain 4.295 g of the desired product for a total yield of 5.715 g. The latter was crystallized from hot and cold isopropanol to obtain 3.56 g of the product melting at 190°-191° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.Cl.O.[NH:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1.[OH-].[NH4+]>C(O)(=O)C.CO>[NH:8]1[CH2:13][CH:12]=[C:11]([C:17]2[C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[NH:15][CH:16]=2)[CH2:10][CH2:9]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
39.3 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N1CCC(CC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 95°-100° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
ADDITION
Type
ADDITION
Details
containing ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 14.7 g of raw product
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered product was rinsed with methanol and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CCC(=CC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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